molecular formula C8H7N3O2 B048659 Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 868362-22-5

Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No. B048659
CAS RN: 868362-22-5
M. Wt: 177.16 g/mol
InChI Key: VKWWOACWUHQYLZ-UHFFFAOYSA-N
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Description

“Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” is a synthetic compound . It is a white solid with a molecular weight of 177.16 . Its IUPAC name is methyl [1,2,4]triazolo [1,5-a]pyridine-8-carboxylate .


Synthesis Analysis

The synthesis of triazole-pyrimidine-based compounds, including “Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate”, involves a series of steps. These compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” is represented by the linear formula C8H7N3O2 . The InChI code for this compound is 1S/C8H7N3O2/c1-13-8 (12)6-3-2-4-11-7 (6)9-5-10-11/h2-5H,1H3 .


Physical And Chemical Properties Analysis

“Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” is a white solid . It has a molecular weight of 177.16 . Its storage temperature is between 0-5°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is pivotal in the synthesis of heterocyclic compounds, which are crucial in medicinal and pharmaceutical chemistry. The nitrogen-containing heterocycles exhibit significant biological activities and are found in many natural products .

Development of Anticancer Agents

Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate derivatives have been explored for their potential as anticancer agents. They act on various targets, including tubulin and CDK2, showing promising antitumor activities .

Antimalarial Activity

Derivatives of this compound have been used as dihydroorotate dehydrogenase inhibitors, which is an approach for developing new antimalarial drugs. This application underscores the compound’s potential in contributing to global health challenges .

Material Sciences

The compound finds applications in material sciences due to its unique properties. It can be used in the development of new materials with potential use in various industries .

Microwave-Mediated Synthesis

A catalyst-free, additive-free, and eco-friendly method for synthesizing triazolo pyridines under microwave conditions has been established using this compound. This demonstrates its utility in green chemistry practices .

Pharmacological Research

In pharmacological research, this compound is used for investigating the activity caused by binding to HIV TAR RNA. This highlights its role in the development of new therapeutic strategies against HIV .

ERK Signaling Pathway Suppression

The compound has been evaluated for its effectiveness in suppressing the ERK signaling pathway in gastric cancer cells. This pathway is crucial for cell proliferation and survival, making it a valuable target for cancer therapy .

Late-Stage Functionalization

The compound is also used in late-stage functionalization processes, which is a key step in the synthesis of complex molecules. This application is particularly important in the field of drug discovery, where the modification of existing molecules can lead to new therapeutic agents .

Mechanism of Action

Target of Action

Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound that has been found to interact with several targets. It has been reported to act as an inhibitor for Janus kinases (JAK1 and JAK2) . These kinases play a crucial role in signal transduction for a variety of cytokines and growth factors, and their inhibition can lead to the modulation of immune responses and cell growth .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It is believed to inhibit the activity of Janus kinases by binding to the ATP-binding site of these enzymes, thereby preventing the phosphorylation and activation of downstream signaling proteins .

Biochemical Pathways

The inhibition of Janus kinases by Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.

Result of Action

The inhibition of Janus kinases and the subsequent modulation of the JAK-STAT signaling pathway can lead to a variety of cellular effects. These effects can include the modulation of immune responses and the inhibition of cell growth . This makes Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate a potential therapeutic agent for conditions such as inflammation and cancer .

Future Directions

The potential of triazole-pyrimidine-based compounds, including “Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate”, in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury is being explored . These compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-7-9-5-10-11(7)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWWOACWUHQYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470793
Record name Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

CAS RN

868362-22-5
Record name Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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